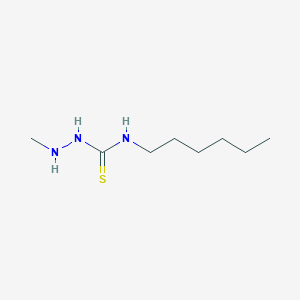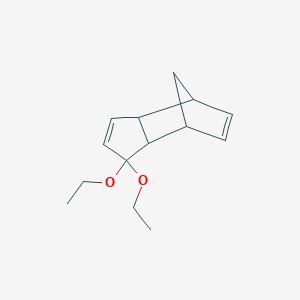
1,1-Diethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is a complex organic compound with a unique structure It is characterized by its diethoxy functional groups and a tetrahydro-methanoindene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1,1-Diethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
科学的研究の応用
1,1-Diethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Its derivatives may have potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 1,1-Diethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene involves its interaction with molecular targets through its functional groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The diethoxy groups and the methanoindene core play crucial roles in determining its reactivity and selectivity.
類似化合物との比較
Similar Compounds
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: This compound has a similar core structure but with different substituents, leading to distinct chemical properties.
Dicyclopentadiene: Another related compound with a similar indene core but different functional groups.
Uniqueness
1,1-Diethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is unique due to its specific diethoxy functional groups, which impart distinct reactivity and potential applications compared to its analogs. This uniqueness makes it valuable for specialized research and industrial applications.
特性
CAS番号 |
90024-09-2 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
5,5-diethoxytricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C14H20O2/c1-3-15-14(16-4-2)8-7-12-10-5-6-11(9-10)13(12)14/h5-8,10-13H,3-4,9H2,1-2H3 |
InChIキー |
IRBCVAGLRUPXQI-UHFFFAOYSA-N |
正規SMILES |
CCOC1(C=CC2C1C3CC2C=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



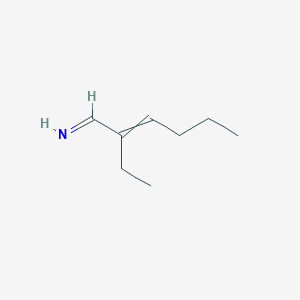

![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)
![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)
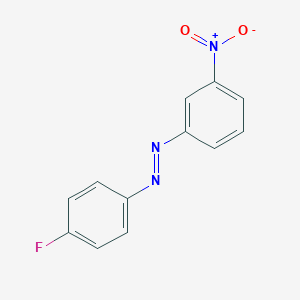
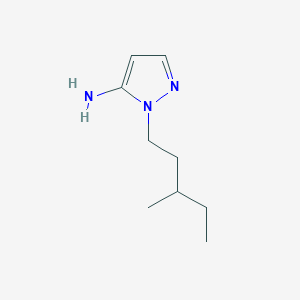
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)
![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)

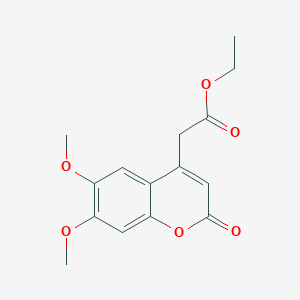
oxophosphanium](/img/structure/B14383937.png)
